

# Nitrosomethane molecular structure and bonding

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nitrosomethane**

Cat. No.: **B1211736**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of **Nitrosomethane** ( $\text{CH}_3\text{NO}$ )

## Abstract

**Nitrosomethane** ( $\text{CH}_3\text{NO}$ ) is the simplest of the C-nitroso compounds and serves as a key model for understanding the structure and reactivity of this class of molecules. Its significance spans various fields, from theoretical chemistry to its role as a transient species in atmospheric and biological systems. This technical guide provides a comprehensive analysis of the molecular structure and bonding of **nitrosomethane**, drawing upon data from microwave spectroscopy, electron diffraction, and computational studies. It includes a detailed summary of its geometric parameters, rotational constants, and dipole moment. Furthermore, this document outlines the experimental protocols employed for its structural determination and presents visualizations to elucidate its molecular geometry and the analytical workflow.

## Molecular Structure and Geometry

The molecular structure of **nitrosomethane** has been precisely determined, primarily through microwave spectroscopy of various isotopic species.<sup>[1][2]</sup> The molecule possesses a planar C=N=O skeleton, belonging to the  $\text{C}_s$  point group.<sup>[3]</sup> The methyl group's orientation is such that one C-H bond lies in the C-N=O plane (syn-planar) and is directed away from the oxygen atom, while the other two C-H bonds are positioned symmetrically out of this plane. A notable feature is a slight tilt of the methyl group by approximately  $2.5^\circ$  away from the oxygen atom.<sup>[2]</sup>

## Bond Lengths

Experimental and calculated bond lengths for **nitrosomethane** are summarized in Table 1. The C–N bond length is indicative of a single bond, while the N=O bond length is characteristic of a double bond.[2][3]

Table 1: Experimental and Calculated Bond Lengths of **Nitrosomethane**

Bond	Experimental Value (Å)	Reference(s)	Calculated Value (Å)	Reference(s)
C–N	1.480	[1][2]	1.482	[3]
N=O	1.211	[1][2]	1.211	[3]
C–H (in-plane)	1.094	[1][2]	1.094	[3]
C–H (out-of-plane)	1.094	[1][2]	1.092	[3]

## Bond Angles

The bond angles of **nitrosomethane** have been determined with high precision, revealing the planar nature of the main skeleton. The  $\angle \text{CNO}$  angle is a key parameter in understanding the electronic environment of the nitroso group.[4][5]

Table 2: Experimental and Calculated Bond Angles of **Nitrosomethane**

Angle	Experimental Value (°)	Reference(s)	Calculated Value (°)	Reference(s)
$\angle \text{CNO}$	113.2	[1][2]	113.16	[3]
$\angle \text{H}_\text{C}\text{N}$ (in-plane)	111.0	[1][2]	111.08	[3]
$\angle \text{H}_\text{O}\text{C}\text{N}$ (out-of-plane)	107.2	[1][2]	107.26	[3]
$\angle \text{H}_\text{O}\text{C}\text{H}_\text{O}$	109.2	[1][2]	109.27	[3]

## Electronic Structure and Bonding

The bonding in **nitrosomethane** can be described by localized  $\sigma$ -bonds for the C-H, C-N, and N=O framework. The N=O double bond consists of one  $\sigma$ -bond and one  $\pi$ -bond. The molecule's electronic ground state is  ${}^1\text{A}'$ .<sup>[3]</sup> The C-N bond is strongly polarized towards the nitrogen atom due to the difference in electronegativity (C: 2.55, N: 3.04), which contributes significantly to the molecule's overall dipole moment.<sup>[6]</sup> Theoretical studies, including SCF CI methods, have been employed to compute the molecular potential energy and analyze electronic transitions, such as the  $\text{n} \rightarrow \pi^*$  excitation responsible for its visible spectrum.<sup>[1]</sup>

## Spectroscopic and Electrical Properties

### Rotational Constants

Microwave spectroscopy provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are fundamental for the precise determination of the molecular structure.

Table 3: Experimental Rotational Constants of **Nitrosomethane**

Constant	Value (cm <sup>-1</sup> )	Reference(s)
A	2.04421	[3]
B	0.38202	[3]
C	0.34205	[3]

### Dipole Moment

**Nitrosomethane** is a polar molecule with a significant electric dipole moment. The orientation and magnitude of the dipole moment have been determined from Stark effect measurements in its microwave spectrum.<sup>[1][2]</sup> The total dipole moment is  $2.320 \pm 0.004$  D.<sup>[1][2]</sup>

Table 4: Electric Dipole Moment Components of **Nitrosomethane**

Component	Value (Debye)	Reference(s)
$\mu_a$	2.262	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
$\mu_e$	0.516	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
$\mu_{\text{total}}$	2.320	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### Synthesis of Nitrosomethane

Monomeric **nitrosomethane** is unstable and readily dimerizes.[\[7\]](#) For gas-phase studies, it is typically generated in situ. A common method is the pyrolysis of tert-butyl nitrite ( $(\text{CH}_3)_3\text{CNO}$ ).[\[1\]](#)[\[8\]](#) Another approach involves the photolysis of gaseous dimethylmercury in the presence of nitric oxide.[\[7\]](#) The monomer exists in equilibrium with its dimer, and its concentration can be enhanced by cooling the sample cell to dry-ice temperatures.[\[4\]](#)

### Structural Determination by Microwave Spectroscopy

The definitive gas-phase structure of **nitrosomethane** was elucidated using microwave spectroscopy.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- Sample Preparation: Gaseous **nitrosomethane**, generated via pyrolysis of a suitable precursor, is introduced into a waveguide sample cell at low pressure (e.g., 20  $\mu\text{m}$ ). The cell is often cooled to dry-ice temperatures to increase the monomer concentration and signal intensity.[\[4\]](#)
- Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a rotational transition.
- Detection and Analysis: A detector measures the absorption of microwave power as a function of frequency, generating a rotational spectrum. The spectra of multiple isotopic species (e.g.,  $^{13}\text{CH}_3\text{NO}$ ,  $\text{CH}_3^{15}\text{NO}$ ,  $\text{CD}_3\text{NO}$ ) are recorded.[\[1\]](#)[\[2\]](#)

- Structural Refinement: The frequencies of the observed transitions are used to determine the principal moments of inertia ( $I_a$ ,  $I_e$ ,  $I_e$ ). By analyzing the moments of inertia for several isotopic species, the atomic coordinates can be determined with high precision using Kraitchman's equations, yielding the final molecular structure ( $r_s$  structure).
- Stark Effect Measurement: To determine the dipole moment, a static electric field (Stark field) is applied across the sample. This field splits the rotational energy levels, and the magnitude of this splitting is directly related to the components of the electric dipole moment.[4][5]

## Visualizations

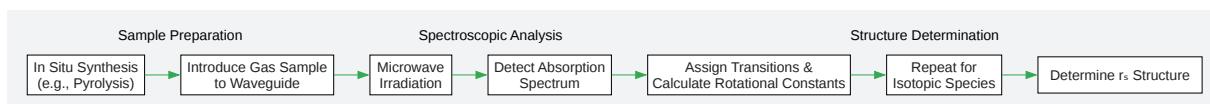
### Molecular Structure of Nitrosomethane

The following diagram illustrates the three-dimensional structure and connectivity of the **nitrosomethane** molecule.

Caption: Ball-and-stick model of the **nitrosomethane** molecule.

### Experimental Workflow: Microwave Spectroscopy

This diagram outlines the key steps involved in determining molecular structure using microwave spectroscopy.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Microwave spectrum, structure, dipole moment and centrifugal distortion of nitrosomethane. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nitrosomethane molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211736#nitrosomethane-molecular-structure-and-bonding]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)